molecular formula C21H22O7 B15349400 Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-galactopyranoside

Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-galactopyranoside

Cat. No.: B15349400
M. Wt: 386.4 g/mol
InChI Key: KOUFUTRDALSUPO-WOYBKJEPSA-N
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Description

Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-galactopyranoside is a complex organic compound with the molecular formula C21H22O7 and a molecular weight of 386.39518. This compound is a derivative of galactopyranoside, featuring benzoyl and benzylidene groups at specific positions on the galactopyranose ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-galactopyranoside typically involves multiple steps, starting with the protection of the hydroxyl groups on beta-D-galactopyranose. The benzoyl group is introduced through benzoylation, and the benzylidene group is added via benzylidenation. These reactions require specific reagents and controlled conditions to ensure the correct placement of substituents.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that maintain precise temperature and pH control. The use of catalysts and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-galactopyranoside can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) compounds and Dess-Martin periodinane.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols.

  • Substitution: Introduction of different functional groups at the hydroxyl positions.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Employed in the study of carbohydrate-protein interactions.

  • Medicine: Investigated for potential therapeutic uses, such as in drug delivery systems.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-galactopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

  • Methyl-3-O-benzyl-4,6-O-benzylidene-beta-D-galactopyranoside: Similar structure but with a benzyl group instead of benzoyl.

  • Methyl-3-O-benzoyl-4,6-O-benzylidene-alpha-D-galactopyranoside: Similar but with an alpha configuration instead of beta.

Uniqueness: Methyl-3-O-benzoyl-4,6-O-benzylidene-beta-D-galactopyranoside is unique due to its specific arrangement of substituents, which can influence its reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H22O7

Molecular Weight

386.4 g/mol

IUPAC Name

[(4aR,6R,7R,8R,8aS)-7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate

InChI

InChI=1S/C21H22O7/c1-24-21-16(22)18(27-19(23)13-8-4-2-5-9-13)17-15(26-21)12-25-20(28-17)14-10-6-3-7-11-14/h2-11,15-18,20-22H,12H2,1H3/t15-,16-,17+,18-,20?,21-/m1/s1

InChI Key

KOUFUTRDALSUPO-WOYBKJEPSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)O

Origin of Product

United States

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